2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic amine featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and an ethanamine chain at position 2. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJDDBJDNJOXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781612-35-9 | |
| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine has shown potential in various therapeutic areas:
Anticancer Activity:
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating inhibition of cancer cell proliferation and induction of apoptosis. In a study involving glioblastoma cells, specific derivatives showed a marked reduction in cell viability and increased apoptosis markers .
Antimicrobial Properties:
The compound has also been investigated for its antibacterial and antifungal activities. Studies reveal that oxadiazole derivatives possess broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics .
Neuroprotective Effects:
Recent studies suggest that this compound may have neuroprotective effects. It is being explored for its potential role in treating neurodegenerative diseases such as Alzheimer’s disease and tauopathies by inhibiting tau aggregation and improving neuronal health .
Material Science
The compound can serve as a building block in the synthesis of polymers and materials with enhanced thermal and mechanical properties. Its unique oxadiazole ring structure allows it to act as a ligand in catalytic reactions, which can be beneficial in the development of advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and synthetic differences between 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine and its analogues:
Key Observations:
- Methyl or tolyl groups balance hydrophobicity and synthetic feasibility .
- Amine Chain Length : Ethanamine chains (as in the target compound) offer greater conformational flexibility compared to methanamine derivatives (e.g., ), which may influence receptor interactions.
- Synthetic Yields : Polyphosphoric acid-mediated condensation achieves high yields (87% for 4-tolyl derivative ), while microwave-assisted synthesis (used for the target compound ) prioritizes efficiency over yield.
Spectral and Analytical Comparisons
NMR Data :
- The 4-tolyl derivative shows distinct aromatic proton signals (δ 8.00 and 7.42) and methyl protons at δ 2.37. In contrast, the target compound’s methyl group on the oxadiazole ring would likely resonate upfield (δ ~2.1–2.5) based on analogous structures .
- Oxadiazole carbons in similar compounds appear at δ 160–165 ppm in ¹³C-NMR .
Mass Spectrometry :
- The target compound’s molecular ion peak (m/z ~142) would differ significantly from the 3,5-dimethylphenyl analogue (m/z 217.27 ).
Biological Activity
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives had IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Similar Oxadiazole Derivative | MEL-8 | 2.41 |
| Doxorubicin | MCF-7 | 0.50 |
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has also been evaluated. In vitro studies using the DPPH radical scavenging assay revealed that these compounds possess significant radical scavenging activity. For example, at a concentration of 25 µM, the compounds exhibited radical scavenging ranging from 32% to 87%, compared to ascorbic acid's activity of 76% .
Table 2: Antioxidant Activity of Oxadiazole Derivatives
| Compound | Concentration (µM) | Scavenging Activity (%) |
|---|---|---|
| This compound | 25 | 87 |
| Ascorbic Acid | - | 76 |
Cholinesterase Inhibition
Another significant biological activity of oxadiazoles is their ability to inhibit cholinesterases. A study reported that derivatives exhibited moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 µM to over 500 µM for different derivatives . This inhibition is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.
Table 3: Cholinesterase Inhibition Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 53.05 | >500 |
| Rivastigmine | <10 | <10 |
Study on Anticancer Properties
In a comparative study involving various oxadiazole derivatives, it was found that those with specific substitutions on the oxadiazole ring exhibited higher cytotoxicity against leukemia cell lines compared to standard chemotherapeutics like doxorubicin. The study emphasized the need for further modifications to enhance efficacy and selectivity against cancer cells .
Study on Cholinesterase Inhibition
Research involving the evaluation of different oxadiazole derivatives for cholinesterase inhibition revealed that structural modifications significantly affected their inhibitory potency. The most potent inhibitors were identified through structure–activity relationship studies which guided the design of new derivatives with improved activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
